REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].Cl[C:19]1[S:20][C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=1.[I-].[Na+]>CN(C)C=O.O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][O:15][C:19]2[S:20][C:21]3[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=3[N:23]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
83.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.344 mL
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min while ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While this solution was chilled in an ice bath
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed product was then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the resulting residue by silica gel column chromatography (hexane:ethyl acetate=20:1->5:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)COC=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |